(4E)-4-[4-(dimethylamino)benzylidene]-3-(3-nitrophenyl)-1,2-oxazol-5(4H)-one
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Overview
Description
(4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(3-NITROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a complex organic compound with a unique structure that includes a dimethylamino group, a nitrophenyl group, and an oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(3-NITROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 3-nitrobenzoyl chloride in the presence of a base, followed by cyclization to form the oxazolone ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(3-NITROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted nitro compounds.
Scientific Research Applications
(4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(3-NITROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(3-NITROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit specific enzymes involved in cell signaling pathways, leading to changes in cellular functions. The nitro group can undergo reduction to form reactive intermediates that interact with DNA or proteins, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with an aniline ring substituted with chlorine atoms.
Heparinoids: Compounds with structures similar to heparin, found in marine organisms
Uniqueness
(4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(3-NITROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dimethylamino and nitrophenyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C18H15N3O4 |
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Molecular Weight |
337.3 g/mol |
IUPAC Name |
(4E)-4-[[4-(dimethylamino)phenyl]methylidene]-3-(3-nitrophenyl)-1,2-oxazol-5-one |
InChI |
InChI=1S/C18H15N3O4/c1-20(2)14-8-6-12(7-9-14)10-16-17(19-25-18(16)22)13-4-3-5-15(11-13)21(23)24/h3-11H,1-2H3/b16-10+ |
InChI Key |
ZLGAVCDOBWWZJO-MHWRWJLKSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=NOC2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=NOC2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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